3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione
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Overview
Description
3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione is a complex organic compound characterized by its unique structure, which includes a phenyl group and a benzodioxastibepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants together . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using suitable reducing agents, resulting in the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It is employed in the production of high-performance materials, such as adhesives and coatings.
Mechanism of Action
The mechanism by which 3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical outcomes . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: A related compound with a similar core structure but different functional groups.
4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione: Another compound with comparable reactivity and applications.
Uniqueness
3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione stands out due to its unique combination of a phenyl group and a benzodioxastibepine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
92089-68-4 |
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Molecular Formula |
C14H9O4Sb |
Molecular Weight |
362.98 g/mol |
IUPAC Name |
3-phenyl-2,4,3-benzodioxastibepine-1,5-dione |
InChI |
InChI=1S/C8H6O4.C6H5.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-4-6-5-3-1;/h1-4H,(H,9,10)(H,11,12);1-5H;/q;;+2/p-2 |
InChI Key |
MGUUOGRQAHYYPP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sb]2OC(=O)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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